Bis(2-diphenylphosphinophenyl)ether
Overview
Description
Bis(2-diphenylphosphinophenyl)ether: is a wide bite angle diphosphine ligand used extensively in inorganic and organometallic chemistry. This compound is known for its flexibility and smaller bite angle compared to similar ligands, making it a valuable component in various chemical reactions .
Mechanism of Action
Bis(2-diphenylphosphinophenyl)ether, also known as (Oxydi-2,1-phenylene)bis(diphenylphosphine), is a fascinating compound with a wide range of applications in inorganic and organometallic chemistry . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is to act as a wide bite angle diphosphine ligand in inorganic and organometallic chemistry . It is used as a chelating ligand in various inorganic reactions .
Mode of Action
This compound interacts with its targets by forming strong coordination bonds. The phosphorus atom in the compound has strong electron-donating properties, which can increase the energy level of the d-d excited state of the metal center, thereby preventing non-radiative transitions .
Biochemical Pathways
The compound is involved in various inorganic reactions, one of which is the preparation of copper(I) dimethylbipyrimidinylphosphinophenyl ether complexes . It is also used as a ligand in the ruthenium-catalyzed green amine synthesis process .
Result of Action
The result of this compound’s action is the formation of new compounds through inorganic reactions. For instance, it is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z, E dienes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other chemicals or catalysts, and the pH of the solution. For instance, the compound is synthesized from chlorodiphenylphosphine and diphenyl ether under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-diphenylphosphinophenyl)ether can be synthesized through a one-step reaction involving diphenyl ether and diphenylphosphine chloride. The process typically involves the following steps :
- Diluting diphenyl ether in hexane and cooling the solution to -78°C.
- Adding n-butyllithium to the solution and allowing the reaction to proceed for 1 hour.
- Bringing the reaction mixture to room temperature and stirring for 16 hours.
- Adding diphenylphosphine chloride to the mixture and continuing the reaction at room temperature for another 16 hours.
- Removing the solvent through rotary evaporation and purifying the product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-diphenylphosphinophenyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Chemistry: Bis(2-diphenylphosphinophenyl)ether is widely used as a ligand in coordination chemistry. It forms stable complexes with various metals, which are used in catalysis and other chemical processes .
Biology and Medicine: In biological research, the compound is used to study metal-ligand interactions and their effects on biological systems. It is also explored for its potential in drug delivery systems .
Industry: The compound is used in the synthesis of green amines through ruthenium-catalyzed reactions. It is also employed in the preparation of copper(I) complexes, which have applications in various industrial processes .
Comparison with Similar Compounds
Xantphos: Another diphosphine ligand with a larger bite angle.
DPEPO: A compound used in organic light-emitting diodes (OLEDs) with similar structural features
Uniqueness: Bis(2-diphenylphosphinophenyl)ether is unique due to its smaller bite angle and greater flexibility compared to Xantphos. This makes it more suitable for certain catalytic applications where a smaller bite angle is advantageous .
Properties
IUPAC Name |
[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZOQOZERSHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401575 | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166330-10-5 | |
Record name | Bis[2-(diphenylphosphino)phenyl] ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166330-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(diphenylphosphino)phenyl]ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for DPEphos?
A1: DPEphos has the molecular formula C36H28OP2 and a molecular weight of 534.55 g/mol. Key spectroscopic data include:
Q2: What are the main catalytic applications of DPEphos?
A3: DPEphos has found extensive use as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions. [, , , ] Some key applications include:
- Hydroacylation of aldehydes: DPEphos stabilizes key intermediates in the reaction, preventing catalyst deactivation. []
- Amination reactions: Efficiently catalyzes the coupling of halogenated porphyrins with amines, yielding amino-substituted porphyrins. []
- Hydroamination of myrcene: Exhibits high activity and selectivity for the synthesis of diethylgeranylamine, a key precursor for (-)-menthol. []
- Thiocarbonylation of alkynes: Provides control over regioselectivity in the synthesis of unsaturated thioesters by tuning reaction conditions. []
Q3: How does the structure of DPEphos contribute to its catalytic activity?
A4: The flexible ether bridge in DPEphos allows it to adopt various coordination modes, stabilizing different intermediates during catalytic cycles. [, ] This flexibility, along with its strong electron-donating ability, makes it an effective ligand for a wide range of metal complexes. []
Q4: What are the advantages of using DPEphos as a ligand in palladium-catalyzed reactions?
A5: DPEphos-palladium complexes often exhibit high activity and selectivity under mild reaction conditions. [, , , ] The hemilabile nature of the ether oxygen in DPEphos allows for dynamic ligand behavior, facilitating substrate binding and product release during catalytic cycles. []
Q5: Have computational methods been used to study DPEphos and its metal complexes?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structure and bonding in DPEphos-gold complexes, revealing insights into their luminescent properties. [] Computational studies also help rationalize the observed regioselectivity in DPEphos-catalyzed reactions. []
Q6: How do structural modifications of DPEphos affect its properties?
A7: Replacing the ether oxygen with a methylene linker leads to catalyst decomposition, highlighting the importance of the ether oxygen for stabilizing catalytic intermediates. [] Modifying the substituents on the phosphorus atoms can impact the steric and electronic properties of DPEphos, influencing its coordination chemistry and catalytic activity. [, , ]
Q7: What strategies can improve the stability of DPEphos?
A8: Storing DPEphos under an inert atmosphere and minimizing exposure to air and moisture can enhance its long-term stability. [] Formulating DPEphos with appropriate stabilizers, such as antioxidants, can also help prevent oxidation.
Q8: What are the applications of DPEphos in material science?
A9: DPEphos-copper(I) complexes have shown promise as emitters in organic light-emitting diodes (OLEDs) due to their high electroluminescence efficiencies and good thermal stabilities. [, ] These complexes exhibit thermally activated delayed fluorescence, making them attractive candidates for developing efficient and cost-effective OLED devices. []
Q9: How does research on DPEphos intersect with other scientific disciplines?
A10: DPEphos research bridges chemistry with fields like materials science, nanoscience, and biology. [, , ] For instance, DPEphos-catalyzed reactions are employed in synthesizing biologically relevant molecules like amino-substituted porphyrins. [] Furthermore, the development of DPEphos-based luminescent materials has implications for display technologies and sensing applications. [, ]
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